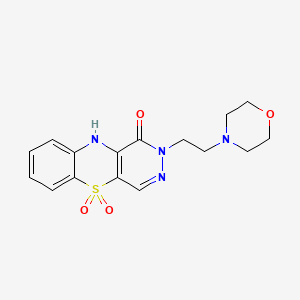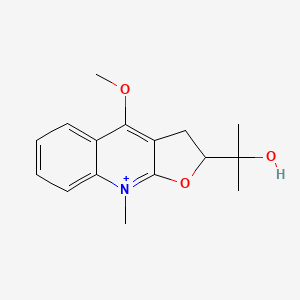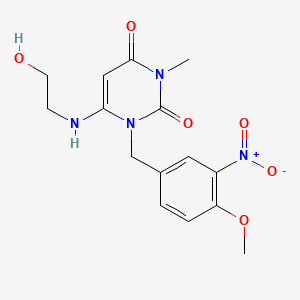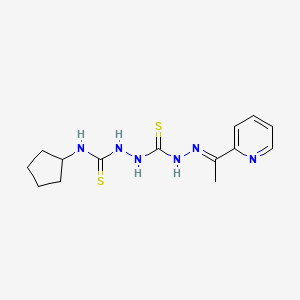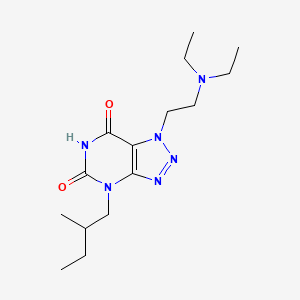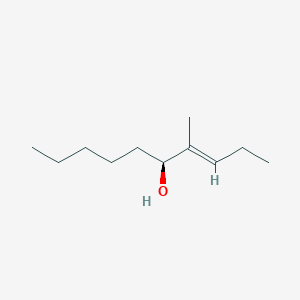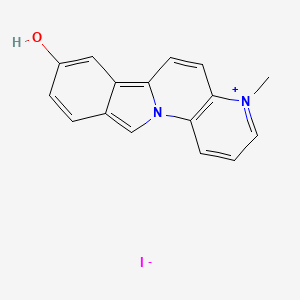
8-Hydroxy-4-methyl-11H-pyrido(3,2-a)carbazolium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Hydroxy-4-methyl-11H-pyrido(3,2-a)carbazolium iodide: is a heterocyclic compound that belongs to the class of pyridocarbazoles This compound is characterized by its unique structure, which includes a pyrido[3,2-a]carbazolium core with a hydroxyl group at the 8th position and a methyl group at the 4th position, along with an iodide ion
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 8-Hydroxy-4-methyl-11H-pyrido(3,2-a)carbazolium iodide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methyl-1,2,3,4-tetrahydrocarbazole with iodine in the presence of a base, followed by oxidation to introduce the hydroxyl group at the 8th position. The reaction conditions often include the use of solvents like methanol or ethanol and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques like crystallization and chromatography may also be employed.
Analyse Des Réactions Chimiques
Types of Reactions: 8-Hydroxy-4-methyl-11H-pyrido(3,2-a)carbazolium iodide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or to modify the pyridocarbazole core.
Substitution: The iodide ion can be substituted with other nucleophiles, such as halides, cyanides, or amines.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).
Major Products:
Oxidation: Formation of 8-oxo-4-methyl-11H-pyrido(3,2-a)carbazolium iodide.
Reduction: Formation of 4-methyl-11H-pyrido(3,2-a)carbazolium iodide.
Substitution: Formation of 8-hydroxy-4-methyl-11H-pyrido(3,2-a)carbazolium derivatives with different substituents at the iodide position.
Applications De Recherche Scientifique
Chemistry: 8-Hydroxy-4-methyl-11H-pyrido(3,2-a)carbazolium iodide is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as a precursor for the development of novel materials with unique electronic and optical properties.
Biology: In biological research, this compound is studied for its potential as an anticancer agent. Its ability to intercalate with DNA and inhibit topoisomerase enzymes makes it a promising candidate for cancer therapy.
Medicine: The compound’s potential therapeutic applications extend to its use as an antimicrobial and antiviral agent. Its unique structure allows it to interact with various biological targets, making it a versatile molecule in drug discovery.
Industry: In the industrial sector, this compound is used in the development of dyes and pigments. Its ability to form stable complexes with metals makes it useful in the production of colorants for textiles and inks.
Mécanisme D'action
The mechanism of action of 8-Hydroxy-4-methyl-11H-pyrido(3,2-a)carbazolium iodide involves its interaction with DNA and enzymes. The compound intercalates between DNA base pairs, disrupting the DNA structure and inhibiting the activity of topoisomerase enzymes. This leads to the inhibition of DNA replication and transcription, ultimately resulting in cell death. The compound’s ability to generate reactive oxygen species (ROS) also contributes to its cytotoxic effects.
Comparaison Avec Des Composés Similaires
- 8-Hydroxy-4-methyl-11H-pyrido(3,2-a)carbazolium chloride
- 8-Hydroxy-4-methyl-11H-pyrido(3,2-a)carbazolium bromide
- 8-Hydroxy-4-methyl-11H-pyrido(3,2-a)carbazolium sulfate
Comparison: Compared to its chloride, bromide, and sulfate counterparts, 8-Hydroxy-4-methyl-11H-pyrido(3,2-a)carbazolium iodide exhibits unique properties due to the presence of the iodide ion. The iodide ion enhances the compound’s ability to form stable complexes with metals, making it more effective in industrial applications. Additionally, the iodide ion’s larger size and polarizability contribute to the compound’s distinct electronic and optical properties, making it a valuable molecule in material science research.
Propriétés
Numéro CAS |
102852-73-3 |
|---|---|
Formule moléculaire |
C16H13IN2O |
Poids moléculaire |
376.19 g/mol |
Nom IUPAC |
4-methylisoindolo[2,1-a][1,5]naphthyridin-4-ium-8-ol;iodide |
InChI |
InChI=1S/C16H12N2O.HI/c1-17-8-2-3-16-15(17)7-6-14-13-9-12(19)5-4-11(13)10-18(14)16;/h2-10H,1H3;1H |
Clé InChI |
PRHKXGFYYFJQIW-UHFFFAOYSA-N |
SMILES canonique |
C[N+]1=CC=CC2=C1C=CC3=C4C=C(C=CC4=CN23)O.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





